molecular formula C10H11NO B8627434 3-Methoxy-4-ethyl-benzonitrile

3-Methoxy-4-ethyl-benzonitrile

Cat. No. B8627434
M. Wt: 161.20 g/mol
InChI Key: SDGVDYHKGCKTHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-4-ethyl-benzonitrile is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methoxy-4-ethyl-benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxy-4-ethyl-benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Methoxy-4-ethyl-benzonitrile

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

4-ethyl-3-methoxybenzonitrile

InChI

InChI=1S/C10H11NO/c1-3-9-5-4-8(7-11)6-10(9)12-2/h4-6H,3H2,1-2H3

InChI Key

SDGVDYHKGCKTHJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C#N)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 3-methoxy-4-hydroxybenzonitrile (13-1, 2.0 g, 13.4 mmol) in DCM (67 mL) at −78° C. was added diisopropylethylamine (3.0 mL, 17.4 mmol) followed by triflic anhydride (2.7 mL, 16.0 mmol) and stirred at −78° C. for 1 h. The mixture was poured into a separatory funnel containing a few pieces of ice and then partitioned between ice water and ether. The organic phase was washed with 1N HCl and then 10% Na2CO3, dried over Na2SO4, filtered and concentrated to yield a pale yellow oil. To a solution of this oil (2.7 g, 9.60 mmol) in DMF (96.0 mL) was added tetraethyl tin (3.80 mL, 19.2 mmol), bis(tri-t-butylphosphine) palladium(0) (0.491 g, 0.960 mmol) and LiCl (1.22g, 28.8 mmol) and the system was heated to 80° C. for 1 h in an oil bath. The mixture was partitioned between saturated NaHCO3 and EtOAc. The organic phase was washed with water, brine, dried over Na2SO4, filtered and concentrated. The crude material was purified by gradient elution on silica gel (0 to 20% EtOAc in hexanes) to afford the desired compound (13-2) as a pale yellow crystalline solid. ESI+MS [M+H]+ C10H11NO: 162.1 found, 162.2 required.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
67 mL
Type
solvent
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step Two
[Compound]
Name
oil
Quantity
2.7 g
Type
reactant
Reaction Step Three
Quantity
3.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.22 g
Type
reactant
Reaction Step Three
Name
Quantity
96 mL
Type
solvent
Reaction Step Three
Quantity
0.491 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 3-methoxy-4-hydroxybenzonitrile (9-1, 2.0 g, 13.4 mmol) in DCM (67 mL) at −78 deg was added DIPEA (3.0 mL, 17.4 mmol) followed by Triflic Anhydride (2.7 mL, 16.0 mmol) and stirred at −78 deg for 1 h. The mixture was poured into a separatory funnel containing a few pieces of ice and then partitioned between ice water and ether. The organic phase was washed with 1N HCl and then 10% Na2CO3, dried over Na2SO4, filtered and concentrated to yield a pale yellow oil. To a solution of this oil (2.7 g, 9.60 mmol) in DMF (96.0 mL) was added tetraethyl tin (3.80 mL, 19.2 mmol), bis-tri-t-butylphosphine palladium (0.491 g, 0.960 mmol) and LiCl (1.22 g, 28.8 mmol) and the system was heated to 80° C. for 1 h in an oil bath. The mixture was partitioned between saturated NaHCO3 and EtOAc. The organic phase was washed with water, brine, dried over Na2SO4, filtered and concentrated. The crude material was purified by gradient elution on silica gel (0 to 20% EtOAc in hexanes) to afford the desired compound (9-2) as a pale yellow crystalline solid. ESI+ MS [M+H]+ C10H11NO: 162.1 found, 162.2 required.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
67 mL
Type
solvent
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step Two
[Compound]
Name
oil
Quantity
2.7 g
Type
reactant
Reaction Step Three
Quantity
3.8 mL
Type
reactant
Reaction Step Three
[Compound]
Name
bis-tri-t-butylphosphine palladium
Quantity
0.491 g
Type
reactant
Reaction Step Three
Name
Quantity
1.22 g
Type
reactant
Reaction Step Three
Name
Quantity
96 mL
Type
solvent
Reaction Step Three

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